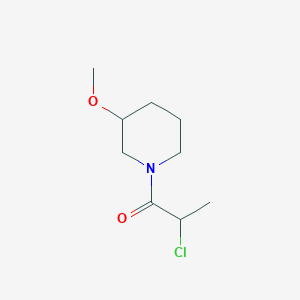
(2,2-Difluoro-1-methylcyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,2-Difluoro-1-methylcyclopentyl)methanol” is a fluorinated alcohol . It has a molecular weight of 150.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F2O/c1-6(5-10)3-2-4-7(6,8)9/h10H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a powder . and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Energy and Fuel Cells
- Direct Methanol Fuel Cells (DMFCs): Research has identified methanol as an attractive option for applications in direct methanol fuel cells due to its potential in overcoming barriers like methanol crossover from the anode to the cathode. Studies on DMFCs focus on enhancing the methanol-impermeability of polymer electrolytes and improving overall fuel cell efficiency (Heinzel & Barragán, 1999).
Catalysis and Chemical Synthesis
- Methanol Synthesis and Decomposition Reactions: Investigations into thermal energy transport systems through methanol synthesis and decomposition reactions have been conducted to recover wasted or unused discharged heat. This involves the development of catalysts and reactor systems for efficient methanol processing (Liu et al., 2002).
Environmental Applications
- Methanol as a Marker for Insulating Paper Degradation: Methanol has been proposed as a chemical marker for assessing the condition of solid insulation in power transformers. This application is based on the relationship between methanol generation and the degradation of cellulosic insulation materials, offering a non-invasive method for monitoring transformer health (Jalbert et al., 2019).
Fuel and Combustion
- Alcohol-Gasoline Blends: Studies have reviewed the performance and emission impacts of methanol-gasoline blends in spark ignition engines, highlighting methanol's potential to improve engine efficiency and reduce emissions. The research also covers the challenges and optimization strategies for using methanol in blends with conventional fuels (Bharath & Selvan, 2021).
Green Chemistry
- Green Methanol Synthesis: The synthesis of green methanol from CO2 and renewable H2, using MOFs (metal-organic frameworks) as catalysts, represents a novel approach to catalyze low-temperature reactions for producing methanol. This process is part of the broader effort to develop sustainable chemical processes that contribute to energy and chemical transition (Din et al., 2020).
Safety and Hazards
The safety information for “(2,2-Difluoro-1-methylcyclopentyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle the substance safely .
properties
IUPAC Name |
(2,2-difluoro-1-methylcyclopentyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(5-10)3-2-4-7(6,8)9/h10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFCYONDTFYBTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-yl)methanamine](/img/structure/B1474621.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474622.png)
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)






